3-Methyl-1-butyl-1,1,2,2-d4 Alcohol

Description

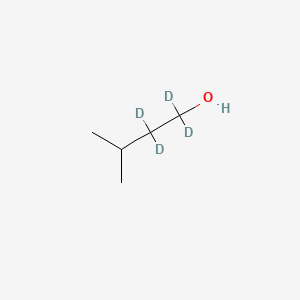

3-Methyl-1-butyl-1,1,2,2-d4 alcohol (systematic name: 3-methyl-1-butanol-1,1,2,2-d4) is a deuterated isotopologue of isoamyl alcohol (3-methyl-1-butanol), a branched-chain primary alcohol. The compound features four deuterium atoms at the 1,1,2,2 positions of the butyl chain, replacing hydrogen atoms (structure: (CH₃)₂CH-CD₂-CD₂OH). This isotopic labeling enhances its utility in analytical chemistry, particularly as an internal standard for gas chromatography-mass spectrometry (GC-MS) to quantify volatile organic compounds (VOCs) in complex matrices like fermented beverages .

Properties

IUPAC Name |

1,1,2,2-tetradeuterio-3-methylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O/c1-5(2)3-4-6/h5-6H,3-4H2,1-2H3/i3D2,4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTQWCKDNZKARW-KHORGVISSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C)C)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

92.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol typically involves the deuteration of 3-Methyl-1-butanol. Deuteration is a process where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This can be achieved through various chemical reactions, often involving the use of deuterated reagents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterated compounds. The production methods ensure high purity and consistent isotopic labeling, which is crucial for its use in scientific research .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol can undergo various chemical reactions, including:

Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different alcohols or hydrocarbons, often using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

Oxidation: Formation of aldehydes or ketones

Reduction: Formation of primary or secondary alcohols

Substitution: Formation of alkyl halides

Scientific Research Applications

3-Methyl-1-butyl-1,1,2,2-d4 Alcohol has a wide range of applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of deuterated drugs and in the analysis of food and beverage products.

Mechanism of Action

The mechanism of action of 3-Methyl-1-butyl-1,1,2,2-d4 Alcohol involves its incorporation into chemical and biological systems as a stable isotope-labeled compound. The deuterium atoms in the compound provide a unique signature that can be detected using analytical techniques such as NMR and mass spectrometry. This allows researchers to track the compound’s behavior and interactions within various systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Isotopic Differences

Deuterated alcohols are differentiated by carbon chain length, branching, and deuterium substitution patterns. Key comparators include:

3-Methyl-1-butyl-1,1-d2 alcohol Structure: (CH₃)₂CHCH₂CD₂OH Deuterium positions: Two deuteriums at the terminal (1,1) carbons. Molecular weight: 90.16 g/mol (vs. 88.15 for non-deuterated 3-methyl-1-butanol) . Application: Used as an internal standard in GC-MS for quantifying VOCs in fermented rice wine .

n-Hexyl-1,1-d2 alcohol

- Structure : CH₃(CH₂)₄CD₂OH

- Deuterium positions : Two deuteriums at the terminal (1,1) carbons of a linear hexyl chain.

- Key difference : Linear vs. branched chain; fewer deuteriums (d2 vs. d4) reduce isotopic mass shift in MS analysis .

n-Decyl-1,1,2,2-d4 alcohol

- Structure : CH₃(CH₂)₈CD₂-CD₂OH

- Deuterium positions : Four deuteriums at the 1,1,2,2 positions of a linear decyl chain.

- Molecular weight : 162.31 g/mol.

- Application : Demonstrates the trend that longer carbon chains with deuterium substitutions increase molecular weight and isotopic purity (≥98 atom% D) for precise analytical applications .

Physicochemical Properties

- Density and boiling point: Deuterated alcohols exhibit higher densities than non-deuterated analogs. For example, non-deuterated 3-methyl-1-butanol has a density of ~0.81 g/cm³ , while deuterated versions (e.g., 3-methyl-1-butyl-1,1-d2 alcohol) likely exceed this due to added deuterium mass.

- Reactivity : The kinetic isotope effect (KIE) from deuterium substitution slows reaction rates in synthetic pathways, making deuterated alcohols valuable for mechanistic studies .

Data Table: Comparison of Deuterated Alcohols

*Calculated based on non-deuterated analogs and isotopic substitution.

Research Findings and Industrial Relevance

- Isotopic purity: Suppliers like Chengdu Manst Biotechnology and C/D/N Isotopes Inc. emphasize ≥98 atom% D for deuterated alcohols to meet analytical standards .

- Cost considerations: Deuterated compounds (e.g., 3-methyl-1-butyl-1,1-d2 alcohol at ¥59,400/500mg) are significantly pricier than non-deuterated versions due to synthesis complexity .

- Safety: Deuterated alcohols retain flammability and toxicity profiles similar to non-deuterated forms, necessitating strict handling protocols .

Biological Activity

3-Methyl-1-butyl-1,1,2,2-d4 alcohol (also known as deuterated isoamyl alcohol) is a secondary alcohol with significant applications in organic chemistry and potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.

This compound has the molecular formula and is characterized by the presence of deuterium isotopes at specific positions in its structure. This isotopic labeling can influence its reactivity and metabolic pathways compared to its non-deuterated counterparts.

Interaction with Enzymes

This compound is known to interact with various enzymes and proteins. It may inhibit or activate enzyme activity through competitive or non-competitive mechanisms. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substrates. These interactions can modulate metabolic pathways significantly.

Cellular Effects

The compound influences cellular functions by affecting signaling pathways and gene expression. It has been reported to modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Additionally, alterations in gene expression related to apoptosis and cell cycle regulation have been observed following exposure to this compound.

Binding Affinity

The molecular mechanism of action involves binding to active sites on enzymes or interacting with regulatory proteins. This binding can lead to changes in enzymatic activity or gene expression regulation. Research indicates that 3-methyl-1-butanol can inhibit specific kinases by occupying their active sites.

Metabolism

The metabolism of this compound primarily occurs via cytochrome P450 enzymes, leading to the formation of various metabolites that may possess distinct biological activities . Understanding these metabolic pathways is critical for elucidating the compound's overall biological effects.

Dosage Effects in Animal Models

Studies have shown that dosage significantly impacts the biological activity of this compound. At low doses, minimal effects on health were observed; however, higher doses resulted in adverse effects such as liver toxicity . This highlights the importance of dosage in determining both therapeutic efficacy and safety.

Acute Exposure Studies

A study involving human volunteers exposed to vapors of 3-methyl-1-butanol indicated no significant irritation effects at concentrations commonly found in indoor environments . Participants reported slight increases in eye irritation and olfactory perception but no notable health impacts. This suggests that while the compound is prevalent as a microbial volatile organic compound (MVOC), it may not pose significant health risks under typical exposure conditions.

Long-Term Effects

In laboratory settings, prolonged exposure to 3-methyl-1-butanol has demonstrated stability under standard conditions but potential degradation over time or under extreme conditions (e.g., high temperatures) could alter its biological activity. Long-term studies are necessary to fully understand the chronic effects of this compound on cellular functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.